

Commercial Suppliers and Technical Guide for DNP-PEG12-azide in Research

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Compound of Interest

Compound Name: DNP-PEG12-azide

Cat. No.: B15548712

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **DNP-PEG12-azide**, a versatile heterobifunctional reagent used in various research and drug development applications. This guide covers its commercial availability, key technical specifications, and detailed protocols for its application in bioconjugation, immunoassays, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to DNP-PEG12-azide

DNP-PEG12-azide is a chemical compound that incorporates three key functional components:

- A 2,4-dinitrophenyl (DNP) group: A well-established hapten that can elicit a strong immune response when conjugated to a carrier protein. This property makes it invaluable for applications in immunology, particularly in the development of immunoassays and as a model antigen.
- A 12-unit polyethylene glycol (PEG) spacer: The PEG linker is a hydrophilic and biocompatible spacer that increases the solubility of the molecule in aqueous solutions. The length of the PEG chain can be critical in applications like PROTACs, where it influences the geometry and stability of the ternary complex.
- An azide group: This functional group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-

alkyne cycloaddition (SPAAC). These reactions are highly efficient and specific, allowing for the covalent ligation of the **DNP-PEG12-azide** to molecules containing an alkyne group.

Commercial Suppliers

Several commercial suppliers provide **DNP-PEG12-azide** and related compounds for research purposes. The following table summarizes some of the key suppliers and their product specifications.

Supplier	Product Name	Catalog Number	Purity	Molecular Weight (g/mol)	Storage Conditions
BroadPharm	DNP-PEG12-azide	BP-40538	>95%	780.8	-20°C
MedchemExpress	DNP-PEG12-azide	HY-140617A	>98%	780.82	-20°C (powder), -80°C (in solvent)
Shanghai Jinpan Biotech	Azide-PEG12-DNP	Custom Synthesis	>95%	780.8	-20°C

Physicochemical Properties and Handling

Property	Value	Reference
Molecular Formula	C ₃₃ H ₅₆ N ₈ O ₁₅	N/A
Molecular Weight	780.82 g/mol	--INVALID-LINK--, --INVALID-LINK--
Appearance	Yellow to orange solid or oil	General observation for DNP compounds
Solubility	Soluble in DMSO, DMF, DCM	--INVALID-LINK--
Storage	Store at -20°C for long-term stability. Stock solutions in solvents like DMSO can be stored at -80°C for up to 6 months.	--INVALID-LINK--
Stability	Stable under recommended storage conditions. Avoid strong acids, bases, and oxidizing/reducing agents.	General chemical stability guidelines

Safety Information: While a specific Safety Data Sheet (SDS) for **DNP-PEG12-azide** is not readily available from all suppliers, the azide functional group warrants caution. Sodium azide, a related compound, is acutely toxic.^[1] It is recommended to handle **DNP-PEG12-azide** in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols and Applications

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of **DNP-PEG12-azide** allows for its efficient conjugation to alkyne-modified biomolecules, such as proteins, peptides, or nucleic acids, through CuAAC.^[2]

Objective: To conjugate **DNP-PEG12-azide** to an alkyne-modified peptide.

Materials:

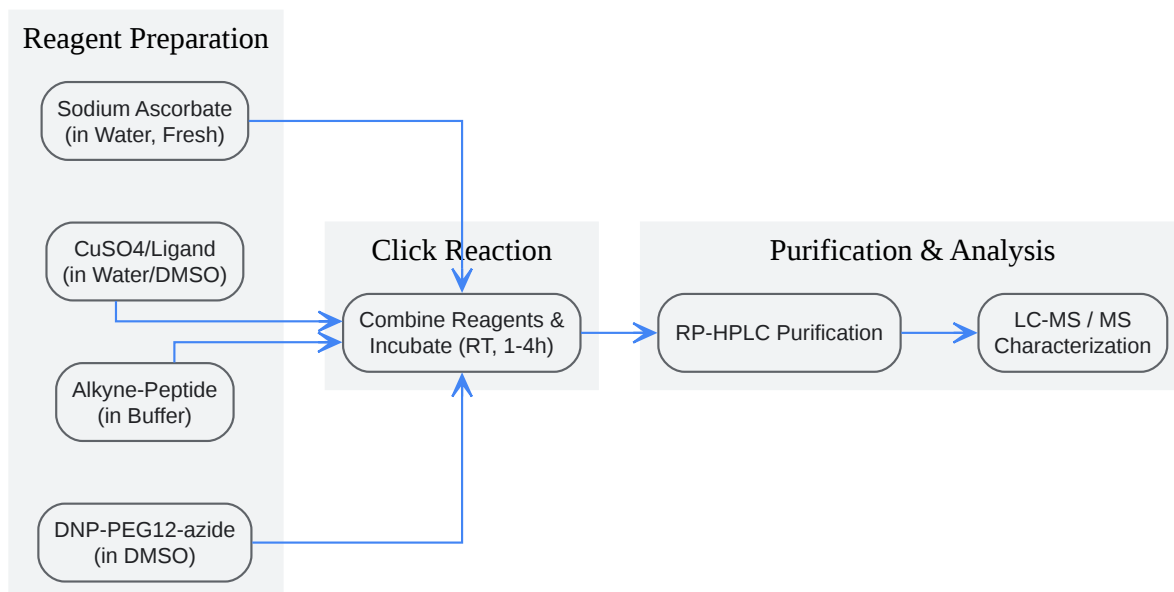
- **DNP-PEG12-azide**
- Alkyne-modified peptide
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
- Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
- DMSO or DMF for dissolving reagents
- Purification system (e.g., HPLC)

Protocol:

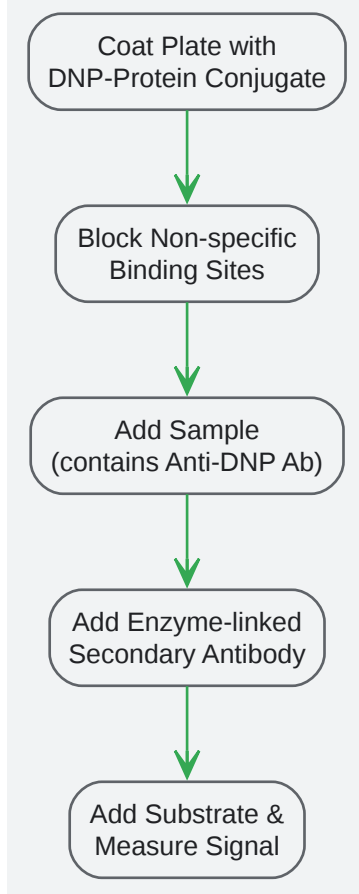
- Reagent Preparation:
 - Prepare a 10 mM stock solution of **DNP-PEG12-azide** in DMSO.
 - Prepare a 10 mM stock solution of the alkyne-modified peptide in a suitable buffer.
 - Prepare a 50 mM stock solution of CuSO_4 in water.
 - Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
 - Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified peptide (e.g., 1 nmol) with a 1.5 to 5-fold molar excess of **DNP-PEG12-azide**.

- Add the copper ligand (THPTA or TBTA) to the reaction mixture at a final concentration of 1-5 mM.
- Add CuSO₄ to a final concentration of 0.1-1 mM.
- Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
- The final reaction volume can be adjusted with the reaction buffer.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
- Purification:
 - Purify the DNP-PEGylated peptide using reverse-phase HPLC (RP-HPLC) to remove unreacted reagents and byproducts.
- Characterization:
 - Confirm the identity and purity of the final conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.[\[3\]](#)[\[4\]](#)[\[5\]](#)

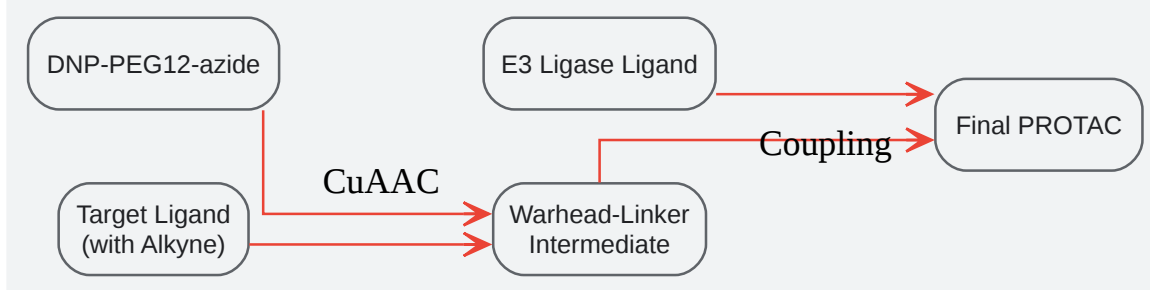
Experimental Workflow for CuAAC Conjugation



ELISA Workflow



PROTAC Assembly via Click Chemistry



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